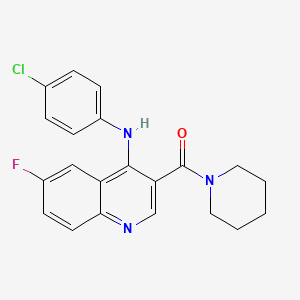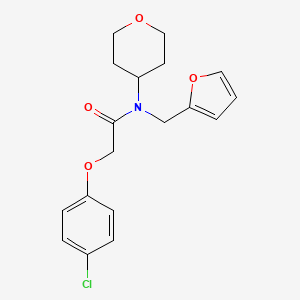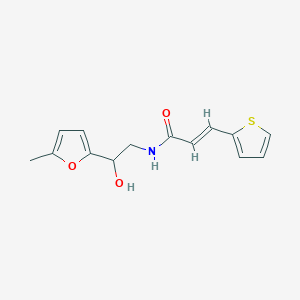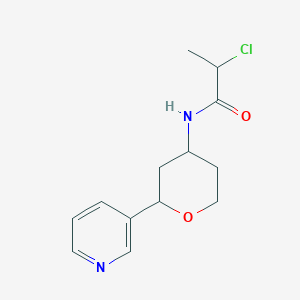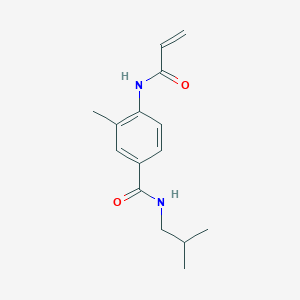
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a small molecule that has been shown to have anti-inflammatory and anti-cancer effects.
作用機序
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
生化学的および生理学的効果
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes. Another advantage is its stability, which allows it to be stored for long periods of time without degradation. One limitation of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for the research on 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders. In addition, further research is needed to determine the optimal dosage and administration of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, or 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation and cancer. While there are advantages and limitations to using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments, further research is needed to determine its optimal therapeutic use.
合成法
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-methylpropylamine to form 3-methyl-N-(2-methylpropyl)benzamide. The final step involves the reaction of 3-methyl-N-(2-methylpropyl)benzamide with acryloyl chloride to form 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide.
科学的研究の応用
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

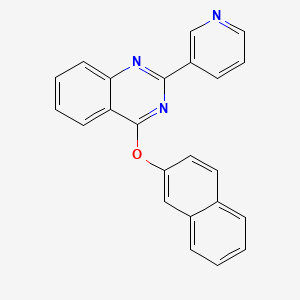
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
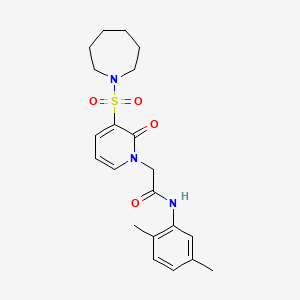
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
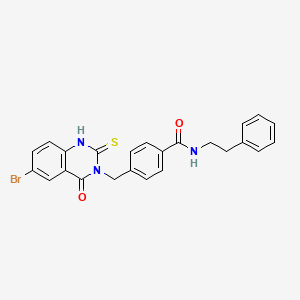
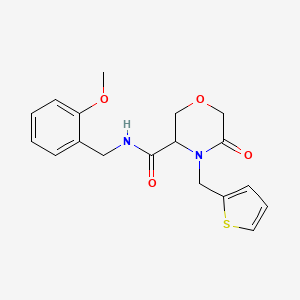
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
